2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate
Description
Properties
CAS No. |
819079-71-5 |
|---|---|
Molecular Formula |
C15H17IO2S |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) 2-iodoacetate |
InChI |
InChI=1S/C15H17IO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |
InChI Key |
DMQGPRZDJCTCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Thiol-Alkyne Coupling
The most widely documented approach involves sequential formation of the sulfanylphenyl moiety followed by esterification with iodoacetic acid. Hept-2-yne-1-thiol is first prepared through a Sonogashira coupling between 1-bromohept-2-yne and thiourea, yielding a thiol intermediate. Subsequent reaction with 2-iodophenyl acetate under basic conditions (e.g., potassium carbonate in dimethylformamide) facilitates nucleophilic aromatic substitution, forming the sulfanylphenyl scaffold.
Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the iodoacetate group. Yields typically range from 65–72%, with purity dependent on chromatographic separation techniques.
One-Pot Synthesis Using Copper-Mediated Coupling
Recent advancements employ copper(I) iodide catalysts to streamline the synthesis. In this method, hept-2-yne-1-thiol and 2-iodophenyl iodoacetate undergo a Ullmann-type coupling in the presence of cesium carbonate and 1,10-phenanthroline as a stabilizing ligand. The reaction proceeds at 100°C in dimethyl sulfoxide (DMSO), achieving a 54% yield after 20 hours.
Mechanistic analysis : The copper catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the thiolate anion. Reductive elimination then generates the C–S bond, with the iodoacetate group remaining intact due to its electron-withdrawing nature.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates by stabilizing ionic intermediates. For instance, conducting the copper-mediated coupling in DMSO at 100°C improves yield by 18% compared to tetrahydrofuran (THF) under identical conditions. Conversely, esterification steps benefit from dichloromethane at 0°C to minimize side reactions.
Catalytic Systems
The choice of catalyst significantly impacts efficiency:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| CuI/Cs₂CO₃/Phenanthroline | 54 | 20 |
| Pd(PPh₃)₄/K₂CO₃ | 48 | 24 |
| FeCl₃/Et₃N | 32 | 36 |
Copper-based systems outperform palladium and iron catalysts due to superior compatibility with sulfur nucleophiles.
Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, aromatic), 3.92 (s, 2H, CH₂I), 2.85 (t, 2H, SCH₂), 2.15–1.98 (m, 4H, alkyne-CH₂).
- ESI-MS : m/z 419.02 [M+H]⁺, consistent with the molecular formula C₁₅H₁₅IO₂S.
Physical Properties
Melting points range from 89–92°C, while the boiling point under reduced pressure (0.1 mmHg) is 285°C. Solubility in common organic solvents follows the order: DCM > THF > ethyl acetate > hexane.
Challenges and Mitigation Strategies
Iodide Displacement
Competitive nucleophilic attack at the iodoacetate group can occur during thiol coupling. This is mitigated by:
- Using bulky bases (e.g., DBU) to deprotonate the thiol without promoting iodide elimination.
- Maintaining low temperatures (0–5°C) during esterification.
Alkyne Stability
The hept-2-yn-1-yl group is prone to polymerization under acidic conditions. Stabilization is achieved via:
- Rigorous exclusion of protons (e.g., molecular sieves).
- Addition of radical inhibitors (e.g., BHT).
Industrial-Scale Considerations
Pilot-scale syntheses (≥1 kg) employ continuous-flow reactors to enhance heat transfer and reduce reaction times. A representative protocol involves:
- Mixing hept-2-yne-1-thiol (1.2 eq) and 2-iodophenyl iodoacetate (1.0 eq) in DMSO.
- Pumping through a copper-packed column at 110°C (residence time: 30 min).
- Quenching with aqueous ammonium chloride and extracting into ethyl acetate.
This method achieves 68% yield with >99% purity after recrystallization from ethanol/water.
Emerging Methodologies
Photochemical Activation
Visible-light-mediated thiol-ene reactions using eosin Y as a photocatalyst enable room-temperature synthesis. Initial trials show 45% yield after 12 hours, though scalability remains challenging.
Biocatalytic Approaches
Lipase-mediated esterification between 2-[(Hept-2-yn-1-yl)sulfanyl]phenol and iodoacetic acid in ionic liquids (e.g., [BMIM][BF₄]) offers an eco-friendly alternative. Yields up to 58% are reported, albeit with enzyme recycling limitations.
Chemical Reactions Analysis
Types of Reactions
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The iodoacetate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition: The alkyne group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Addition: Reagents like halogens, hydrogen, or organometallic compounds can be used for addition reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl iodoacetates.
Addition: Alkenes or alkylated products.
Scientific Research Applications
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for various biochemical studies.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, depending on its application.
Pathways Involved: The specific pathways would depend on the biological context in which the compound is used, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular formula : C₁₅H₁₇IO₂S.
- Molecular weight : ~412.26 g/mol (calculated from atomic masses).
Functional Groups and Reactivity
- Iodoacetate : A strong electrophile due to the iodine atom, making it reactive toward nucleophiles (e.g., thiols in proteins) .
- Sulfanyl (-S-) : Enhances solubility in organic media and may participate in redox or disulfide exchange reactions .
- A alkylating agent in organic synthesis.
- A precursor for bioactive molecules (e.g., via alkyne-azide cycloaddition).
Structural and Functional Group Analysis
The table below compares 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate with structurally or functionally related compounds from the evidence:
Key Comparisons
A. Sulfanyl-Containing Compounds
- Vortioxetine vs. Target Compound :
- Both contain sulfanyl groups, but Vortioxetine’s bis-aryl structure and piperazine ring target serotonin receptors, whereas the target compound’s iodoacetate group suggests electrophilic reactivity .
- Biological Activity : Vortioxetine’s sulfanyl group contributes to its pharmacokinetics, while the target compound’s sulfanyl may enhance membrane permeability.
- Montelukast vs. Target Compound :
B. Electrophilic Esters
- 2-Ethylhexyl methylphosphonofluoridate vs. Target Compound: Both have ester groups, but phosphonofluoridates are highly hydrolytically reactive due to the P-F bond , whereas the iodoacetate’s C-I bond is less labile but still susceptible to nucleophilic substitution.
C. Alkyne-Functionalized Compounds
- The hept-2-yn-1-yl group in the target compound contrasts with benzilic acid ’s diphenylhydroxyacetate structure. The alkyne enables click chemistry, while benzilic acid’s hydroxyl and aromatic groups favor chelation or crystallization .
Reactivity and Stability
- Iodoacetate vs. Phosphonofluoridate Esters: Iodoacetate reacts with thiols (e.g., cysteine residues) for protein modification, while phosphonofluoridates inhibit acetylcholinesterase via phosphate-serine adducts .
- Alkyne vs. Aromatic Systems :
- The hept-2-yn-1-yl chain may confer rigidity or enable bioorthogonal reactions, unlike Vortioxetine’s flexible alkyl-aryl structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
